![molecular formula C23H17FN4S B287198 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287198.png)
6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that it inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been proposed that it exerts its antimicrobial activity by disrupting the membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to disrupt the membrane integrity of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits antimicrobial activity against various strains of bacteria and fungi. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective analogs. Another direction is to study its potential as an anti-inflammatory agent in various inflammatory diseases. Additionally, it could be studied for its potential as an antimicrobial agent in the treatment of infectious diseases. Finally, its pharmacokinetic and toxicity profiles could be further investigated to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-fluorobiphenyl-4-carbaldehyde with 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a suitable reagent to yield the final product. This synthesis method is efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential as an antimicrobial agent, as it has been shown to exhibit activity against various strains of bacteria and fungi.
Propiedades
Nombre del producto |
6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C23H17FN4S |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
6-[1-(3-fluoro-4-phenylphenyl)ethyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H17FN4S/c1-15(18-12-13-19(20(24)14-18)16-8-4-2-5-9-16)22-27-28-21(25-26-23(28)29-22)17-10-6-3-7-11-17/h2-15H,1H3 |
Clave InChI |
SZKMFTUYCOWZQU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



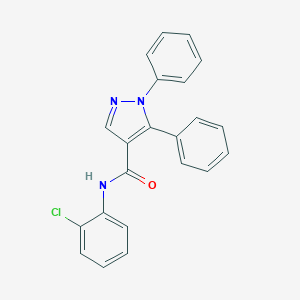
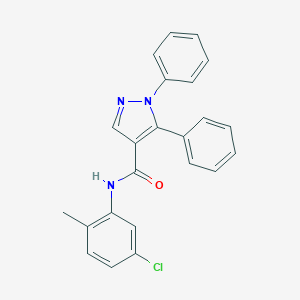
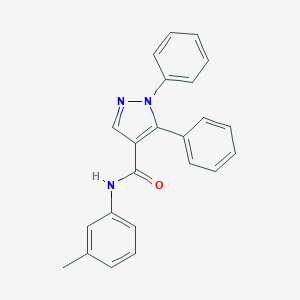
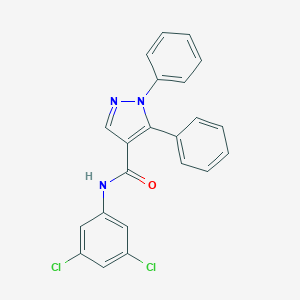
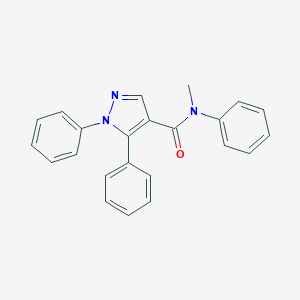
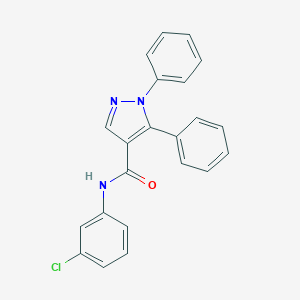
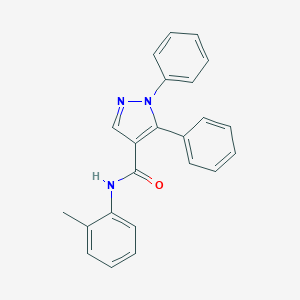
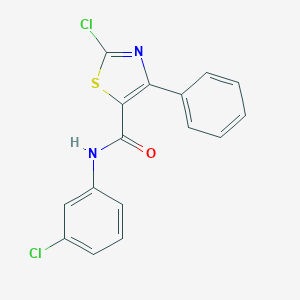
![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B287131.png)
![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(1-naphthyl)propanamide](/img/structure/B287135.png)
![N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287136.png)
![N-(2,3-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287138.png)
![N-(2,5-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287139.png)
![N-(2,4-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287140.png)